molecular formula C14H16N2O3S B2889453 Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate CAS No. 864860-68-4

Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate

Cat. No.: B2889453
CAS No.: 864860-68-4
M. Wt: 292.35
InChI Key: IQEZKOGXEAKDON-UHFFFAOYSA-N
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Description

Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Properties

IUPAC Name

ethyl 2-(2-methylpropanoylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-4-19-13(18)9-5-6-10-11(7-9)20-14(15-10)16-12(17)8(2)3/h5-8H,4H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEZKOGXEAKDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways

Synthesis of Ethyl 2-Aminobenzo[d]thiazole-6-carboxylate (Intermediate)

The synthesis begins with the preparation of the key intermediate, ethyl 2-aminobenzo[d]thiazole-6-carboxylate, via cyclization of ethyl 4-aminobenzoate.

Cyclization Reaction

Reagents :

  • Ethyl 4-aminobenzoate
  • Potassium thiocyanate (KSCN)
  • Bromine (Br₂) in glacial acetic acid

Procedure :

  • Ethyl 4-aminobenzoate (1 equiv) and KSCN (4 equiv) are dissolved in glacial acetic acid and stirred for 45 minutes at room temperature.
  • The mixture is cooled to 10°C, and bromine (2 equiv) in acetic acid is added dropwise.
  • After stirring overnight, the reaction is quenched with ice-cold NH₃ solution (pH 8), yielding a precipitate.
  • The product is filtered, washed with water, and recrystallized from ethanol.

Key Data :

  • Yield : 70–85%
  • ¹H NMR (CDCl₃) : δ 8.55 (s, 1H, H-7), 8.15 (dd, J = 8.7 Hz, 1H, H-5), 8.02 (d, J = 8.7 Hz, 1H, H-4), 4.42 (q, 2H, -OCH₂CH₃), 1.42 (t, 3H, -CH₃).

Acylation to Introduce the Isobutyramido Group

The intermediate is acylated at the 2-amino position using isobutyryl chloride.

Acylation Reaction

Reagents :

  • Ethyl 2-aminobenzo[d]thiazole-6-carboxylate
  • Isobutyryl chloride
  • Triethylamine (TEA) or pyridine (base)
  • Dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure :

  • Ethyl 2-aminobenzo[d]thiazole-6-carboxylate (1 equiv) is dissolved in anhydrous DCM under nitrogen.
  • TEA (2 equiv) is added, followed by dropwise addition of isobutyryl chloride (1.2 equiv) at 0°C.
  • The mixture is stirred at room temperature for 4–6 hours.
  • The reaction is quenched with water, and the organic layer is dried (Na₂SO₄) and concentrated.
  • Purification via column chromatography (hexane/ethyl acetate) yields the final product.

Key Data :

  • Yield : 75–90%
  • ¹H NMR (CDCl₃) : δ 10.2 (s, 1H, -NH), 8.60 (s, 1H, H-7), 8.18 (dd, J = 8.7 Hz, 1H, H-5), 8.05 (d, J = 8.7 Hz, 1H, H-4), 4.45 (q, 2H, -OCH₂CH₃), 2.65 (septet, 1H, -CH(CH₃)₂), 1.45 (t, 3H, -CH₃), 1.25 (d, 6H, -CH(CH₃)₂).

Mechanistic Insights

Cyclization Step

The reaction proceeds via electrophilic aromatic substitution:

  • Bromination : Bromine generates Br⁺, which reacts with the thiocyanate anion to form a thiocyanogen intermediate.
  • Cyclization : The intermediate attacks the aromatic ring, forming the benzothiazole core.

Acylation Step

The amino group undergoes nucleophilic acyl substitution:

  • Base Activation : TEA deprotonates the amino group, enhancing nucleophilicity.
  • Acyl Transfer : Isobutyryl chloride reacts with the activated amine, forming the amide bond.

Optimization and Challenges

Critical Parameters

  • Temperature Control : Excess heat during cyclization leads to over-bromination.
  • Stoichiometry : Excess isobutyryl chloride (>1.2 equiv) causes diacylation.

Side Reactions and Mitigation

  • Diacylation : Minimized by using controlled equivalents of acylating agent.
  • Ester Hydrolysis : Avoided by using anhydrous conditions.

Analytical Validation

Spectroscopic Characterization

  • IR : Peaks at 1720 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O).
  • MS (ESI) : m/z 347.1 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 15 min) in H₂O-IPA reduces reaction time by 50%.

Solid-Phase Synthesis

Resin-bound intermediates enable high-throughput screening but require specialized equipment.

Industrial Scalability

  • Cost-Effective Reagents : KSCN and bromine are preferred over palladium catalysts.
  • Solvent Recovery : Glacial acetic acid and DCM are recycled via distillation.

Chemical Reactions Analysis

Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols.

Scientific Research Applications

Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For instance, it may inhibit enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate can be compared with other thiazole derivatives such as:

Each of these compounds shares the thiazole core but differs in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.

Biological Activity

Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate (CAS No. 50850-93-6) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10_{10}H10_{10}N2_2O2_2S
  • Molecular Weight : 222.26 g/mol
  • CAS Number : 50850-93-6
  • Purity : Typically specified in product listings, important for experimental reproducibility.

This compound exhibits various biological activities attributed to its structural components. The thiazole ring is known for its role in interacting with biological targets, potentially influencing enzyme activities and receptor interactions.

  • Antimicrobial Activity : Preliminary studies suggest that compounds with thiazole moieties exhibit antimicrobial properties. This compound may inhibit the growth of certain bacteria and fungi, although specific data on this compound is limited.
  • Anticancer Potential : Some derivatives of benzo[d]thiazoles have shown promise in cancer research. The ability of this compound to induce apoptosis in cancer cells or inhibit tumor growth remains an area for further exploration.
  • Anti-inflammatory Effects : Compounds containing thiazole rings have been linked to anti-inflammatory activities, which could be relevant for conditions such as arthritis or other inflammatory diseases.

Biological Testing Results

A summary of biological test results related to this compound is provided below:

Biological Activity Test Method Results Reference
AntimicrobialAgar diffusionInhibition zones observed against E. coli and S. aureus
CytotoxicityMTT assayIC50_{50} values indicating moderate cytotoxicity in cancer cell lines
Anti-inflammatoryELISAReduction in cytokine levels in stimulated macrophages

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study investigated the antimicrobial properties of various thiazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
  • Cytotoxicity Assessment :
    In a controlled laboratory setting, the compound was tested against several cancer cell lines using the MTT assay. Results demonstrated that the compound has a dose-dependent cytotoxic effect, warranting further investigation into its mechanism and potential as an anticancer drug.
  • Inflammatory Response Modulation :
    Another study focused on the anti-inflammatory properties of thiazole derivatives, where this compound was shown to significantly reduce pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.

Q & A

Q. What in vitro assays validate its role as a DNA gyrase inhibitor in Gram-negative bacteria?

  • Protocol :

Supercoiling assay : Monitor relaxation of supercoiled pBR322 DNA by bacterial gyrase (e.g., E. coli) via agarose gel electrophoresis .

MIC determination : Test against Acinetobacter baumannii and Pseudomonas aeruginosa using broth microdilution (CLSI guidelines) .

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